3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone
Overview
Description
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone is a chemical compound with the molecular formula C12H11NO2. It is known for its crystalline appearance and is soluble in solvents such as dichloromethane and ethyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone typically involves the reaction of 5-methyl-2-pyridone with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in fibrosis, thereby reducing the formation of fibrotic tissue . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: A related compound with similar structural features, used in the treatment of idiopathic pulmonary fibrosis.
2-Hydroxy-5-methylpyridine: Another pyridone derivative with different functional groups and applications.
Uniqueness
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and phenyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other pyridone derivatives .
Properties
IUPAC Name |
3-hydroxy-5-methyl-1-phenylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWKULMIIVZAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475290 | |
Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-53-3 | |
Record name | 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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